4-fluoro-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
4-FLUORO-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a fluorine atom and a benzimidazole moiety, making it a unique molecule for study and application.
Preparation Methods
The synthesis of 4-FLUORO-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the benzimidazole moiety or the benzamide group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Scientific Research Applications
4-FLUORO-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
2-FLUORO-N-(4-METHYLPHENYL)BENZAMIDE: Shares a similar benzamide core but differs in the substitution pattern.
4-FLUORO-N-METHYL-N-(2-METHYLPHENYL)BENZAMIDE: Another related compound with variations in the methyl and fluorine substitutions. These compounds highlight the unique structural features of 4-FLUORO-N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE, particularly its benzimidazole moiety and specific substitution pattern.
Properties
Molecular Formula |
C24H22FN3O |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C24H22FN3O/c1-17-6-2-3-7-19(17)16-28-22-9-5-4-8-21(22)27-23(28)14-15-26-24(29)18-10-12-20(25)13-11-18/h2-13H,14-16H2,1H3,(H,26,29) |
InChI Key |
HGJUFIGDVSMAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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